molecular formula C4F9IO2 B3039879 6-Iodononafluoro-2,5-dioxahexane CAS No. 138370-72-6

6-Iodononafluoro-2,5-dioxahexane

Cat. No.: B3039879
CAS No.: 138370-72-6
M. Wt: 377.93 g/mol
InChI Key: HWWASZGFIYQTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodononafluoro-2,5-dioxahexane is an organofluorine compound with the molecular formula C₄F₉IO₂ and a molar mass of 377.93 g/mol . This compound is characterized by the presence of iodine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodononafluoro-2,5-dioxahexane typically involves the reaction of perfluorinated compounds with iodine-containing reagents. One common method includes the reaction of perfluorinated diols with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety measures to handle the reactive and potentially hazardous chemicals involved .

Chemical Reactions Analysis

Types of Reactions

6-Iodononafluoro-2,5-dioxahexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various halogenated or alkoxylated derivatives of the original compound.

    Oxidation Reactions: Products include higher oxidation state compounds, such as iodates or perfluorinated carboxylic acids.

    Reduction Reactions: Products include iodide ions and reduced perfluorinated compounds.

Scientific Research Applications

6-Iodononafluoro-2,5-dioxahexane is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodononafluoro-2,5-dioxahexane involves its reactivity with various nucleophiles and electrophiles. The iodine atom in the compound acts as a leaving group in substitution reactions, facilitating the formation of new carbon-iodine bonds. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density around the reactive sites. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodononafluoro-2,5-dioxahexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom’s larger size and lower electronegativity compared to bromine, chlorine, and fluorine result in different reaction kinetics and mechanisms, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-[difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9IO2/c5-1(6,15-3(9,10)11)2(7,8)16-4(12,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWASZGFIYQTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)(F)I)(F)F)(OC(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896475
Record name 1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138370-72-6
Record name 1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodononafluoro-2,5-dioxahexane
Reactant of Route 2
6-Iodononafluoro-2,5-dioxahexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.